2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Catalog No.
S521846
CAS No.
21658-70-8
M.F
C13H15BF2N2
M. Wt
248.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-...

CAS Number

21658-70-8

Product Name

2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

IUPAC Name

2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Molecular Formula

C13H15BF2N2

Molecular Weight

248.08 g/mol

InChI

InChI=1S/C13H15BF2N2/c1-8-5-10(3)17-12(8)7-13-9(2)6-11(4)18(13)14(17,15)16/h5-7H,1-4H3

InChI Key

TWYZTUZOEQTCOO-UHFFFAOYSA-N

SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3C)C)C)C)(F)F

Solubility

Soluble in DMSO

Synonyms

BODIPY 505/515

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3C)C)C)C)(F)F

Description

The exact mass of the compound 1,3,5,7-Tetramethyl-4,4-difluoro-3a-azonia-4a-aza-4-bora(V)-s-indacene-4-ide is 248.1296 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1.3,5,7-Tetramethyl-4,4-difluoro-3a-azonia-4a-aza-4-bora(V)-s-indacene-4-ide, also commonly referred to as BODIPY™ 505/515, is a member of a larger class of compounds known as boron-dipyrromethenes (BODIPYs). BODIPYs are a versatile class of fluorescent molecules with applications in various scientific research fields [, ].

Subheading: Fluorescent Labeling

One of the primary applications of 1,3,5,7-Tetramethyl-4,4-difluoro-3a-azonia-4a-aza-4-bora(V)-s-indacene-4-ide is in fluorescent labeling []. Due to its strong absorption and emission properties, it can be attached to biomolecules like proteins, lipids, and nucleic acids. This allows researchers to track the movement and localization of these molecules within cells and tissues [].

Here are some specific examples of its use in fluorescent labeling:

  • Labeling proteins for live-cell imaging [].
  • Tracking the movement of lipids in membranes [].
  • Visualizing the distribution of DNA and RNA in cells.

Subheading: Photochemical and Optical Properties

The structure of 1,3,5,7-Tetramethyl-4,4-difluoro-3a-azonia-4a-aza-4-bora(V)-s-indacene-4-ide allows for tunable photochemical and optical properties []. This means that researchers can modify the molecule to achieve specific absorption and emission wavelengths, making it suitable for various applications. For instance, BODIPY 505/515 has an excitation maximum around 505 nm and an emission maximum around 515 nm, which falls within the visible range of light [].

These tunable properties make BODIPY 505/515 valuable for:

  • Developing new types of fluorescent probes [].
  • Studying photophysical processes in materials.
  • Designing light-harvesting molecules for solar cells.

2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene is a complex organic compound characterized by its intricate structure and unique functional groups. This compound belongs to a class of organic molecules known for their diverse applications in pharmaceuticals and materials science. Its structure features multiple fluorinated groups and a bicyclic framework, which contribute to its potential biological activity and chemical reactivity. The presence of both nitrogen and boron within the structure enhances its properties, making it a candidate for various applications in advanced chemistry.

The primary function of BODIPY lies in its fluorescence properties. Upon absorbing light, the molecule undergoes electronic excitation and emits light at a longer wavelength. This property allows BODIPY to be used as a fluorescent probe for various applications, including:

  • Bioimaging: BODIPY derivatives can be tagged to biomolecules like proteins or nucleic acids, enabling researchers to visualize them within cells.
  • Sensors: BODIPY's fluorescence can be sensitive to changes in its environment, making it a potential candidate for developing sensors for specific molecules or environmental conditions.

The chemical reactivity of 2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene can be attributed to its unique structural features. It may undergo various reactions such as:

  • Electrophilic substitution: The electron-withdrawing fluorine atoms enhance the electrophilic character of the compound.
  • Nucleophilic attack: The azonia group can participate in nucleophilic reactions due to the positive charge on nitrogen.
  • Coordination chemistry: The boron atom can coordinate with other ligands, making it useful in organometallic chemistry.

The synthesis of 2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene typically involves multiple synthetic steps:

  • Formation of the bicyclic framework: This may involve cyclization reactions using suitable precursors.
  • Introduction of fluorine substituents: Fluorination can be achieved through electrophilic fluorination techniques.
  • Incorporation of nitrogen and boron: Utilizing boron reagents and nitrogen sources to introduce the azonia group into the structure.

These steps require careful control of reaction conditions to ensure high yields and purity.

The unique properties of 2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene make it suitable for various applications:

  • Pharmaceuticals: Potential use as a drug candidate due to its biological activity.
  • Materials science: Its unique optical properties may be harnessed in developing new materials for electronics or photonics.

Several compounds share structural similarities with 2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene:

Compound NameStructural FeaturesUnique Attributes
4-Methyl-N-[3-(trifluoromethyl)phenyl]benzamideBenzamide structure with trifluoromethyl groupKnown for anticancer properties
4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethylBODIPY dye structureExhibits strong fluorescence
2-(3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethylDioxaborolane structurePotential use in organic synthesis

These compounds highlight the uniqueness of 2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene through their differing functional groups and potential applications in various fields. The combination of multiple fluorinated groups and heterocycles sets it apart from simpler derivatives while enhancing its potential utility in advanced applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

248.1296

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1. Velmurugan, N., Sathishkumar, Y., Yim, S.S., et al. Study of cellular development and intracellular lipid bodies accumulation in the thraustochytrid Aurantiochytrium sp. KRS101. Bioresour. Technol. 161, 149-154 (2014).
2. Rumin, J., Bonnefond, H., Saint-Jean, B., et al. The use of fluorescent Nile red and BODIPY for lipid measurement in microalgae. Biotechnol. Biofuels 8, 42 (2015).

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